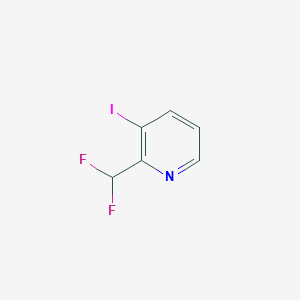

2-(Difluoromethyl)-3-iodopyridine

CAS No.:

Cat. No.: VC17433648

Molecular Formula: C6H4F2IN

Molecular Weight: 255.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4F2IN |

|---|---|

| Molecular Weight | 255.00 g/mol |

| IUPAC Name | 2-(difluoromethyl)-3-iodopyridine |

| Standard InChI | InChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H |

| Standard InChI Key | AUUDXSOERMVMCC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)C(F)F)I |

Introduction

Structural and Molecular Characteristics

2-(Difluoromethyl)-3-iodopyridine belongs to the class of halogenated heterocycles, with the pyridine ring providing a stable aromatic framework for functionalization. The difluoromethyl group (-CF₂H) introduces electron-withdrawing effects, while the iodine atom offers a reactive site for further substitutions. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄F₂IN | |

| Molecular Weight | 255.00 g/mol | |

| SMILES Notation | C1=CC(=C(N=C1)C(F)F)I | |

| InChIKey | AUUDXSOERMVMCC-UHFFFAOYSA-N |

The compound’s structure has been validated via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming regioselective substitution patterns .

Synthetic Routes and Optimization

Industrial-Scale Synthesis

A patented method for synthesizing difluoromethyl iodide derivatives involves the reaction of chlorodifluoroacetic acid with iodide salts under controlled conditions . Key parameters include:

-

Temperature Range: 40–260°C (optimal: 100–150°C)

-

Solvent System: Sulfolane, enhancing reaction efficiency and solubility .

-

Catalysts: Sodium iodide (NaI) in combination with inorganic bases like potassium carbonate .

This process is scalable, producing batches exceeding 1 kg, and avoids hazardous reagents. The iodine atom is introduced via nucleophilic displacement, while the difluoromethyl group is incorporated through radical-mediated pathways .

Laboratory-Scale Approaches

In academic settings, palladium-catalyzed cross-coupling reactions enable functionalization of pre-halogenated pyridines. For example:

-

Amination: Selective substitution at the iodine position using Pd-BINAP catalysts and cesium carbonate (Cs₂CO₃) at 80–100°C.

-

Difluoromethylation: Radical initiators such as azobisisobutyronitrile (AIBN) facilitate the addition of difluoromethyl groups to iodopyridines.

Yields exceeding 60% have been reported, with purity ensured via distillation or recrystallization .

Physicochemical Properties

The compound’s stability and reactivity are influenced by its substituents:

-

Thermal Stability: Decomposition occurs above 240°C, making it suitable for high-temperature reactions .

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

-

Electrochemical Profile: The iodine atom’s polarizability enhances susceptibility to electrophilic attacks, enabling diverse derivatizations .

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

2-(Difluoromethyl)-3-iodopyridine is a precursor to kinase inhibitors targeting mTOR and PI3K pathways. For instance, it is used in the synthesis of PQR530, a dual PI3K/mTOR inhibitor under preclinical evaluation for oncology . The iodine atom serves as a handle for introducing morpholino and triazine groups via Suzuki-Miyaura couplings .

Propellane Functionalization

The compound reacts with [1.1.1]propellane to form 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane, a strained hydrocarbon with applications in materials science . This reaction requires:

-

Concentration: ≥0.25M solutions of 2-(difluoromethyl)-3-iodopyridine .

-

Temperature: Ambient conditions, ensuring controlled strain release .

Analytical Characterization

Rigorous quality control is achieved through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume